Isochroman-1-ylmethyl-methyl-amine synthesis and characterization
Isochroman-1-ylmethyl-methyl-amine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Isochroman-1-ylmethyl-methyl-amine
Abstract
The isochroman scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active molecules, making its derivatives highly valuable in drug discovery and development.[1] This technical guide provides a comprehensive, field-proven framework for the synthesis and detailed structural elucidation of a specific derivative, Isochroman-1-ylmethyl-methyl-amine. While direct literature for this exact compound is sparse, this document leverages established chemical principles and spectroscopic data from closely related analogues to present a robust and scientifically grounded pathway for its preparation and characterization. The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causality behind experimental choices and ensuring a self-validating analytical workflow.
Strategic Approach to Synthesis
The synthesis of Isochroman-1-ylmethyl-methyl-amine can be approached through several established synthetic transformations. The most efficient and widely utilized method for creating such secondary amines is reductive amination, which offers high yields and excellent control over the final product, effectively preventing the over-alkylation issues that can plague direct alkylation methods.[2][3]
Proposed Synthetic Pathway: Reductive Amination
The chosen strategy involves a two-step, one-pot reaction starting from the readily accessible Isochroman-1-carbaldehyde. This intermediate is first condensed with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Causality of Reagent Selection
-
Carbonyl Source: Isochroman-1-carbaldehyde is the logical precursor. It can be synthesized via controlled oxidation (e.g., using PCC or a Swern oxidation) of the corresponding alcohol, isochroman-1-yl-methanol.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to react with the starting aldehyde, thus preventing the formation of the alcohol byproduct.[2] Its efficacy in a one-pot procedure is well-documented.[4] An alternative, sodium cyanoborohydride (NaBH₃CN), is also effective but introduces cyanide waste streams.[5]
-
Reaction Conditions: The reaction is typically performed under mildly acidic conditions (pH 4-5), often achieved by adding a catalytic amount of acetic acid. This is a critical balance: the acidity is required to catalyze imine formation by protonating the carbonyl oxygen, but excessive acidity would protonate the methylamine nucleophile, rendering it unreactive.[2]
Experimental Protocol: Synthesis
Step 1: Preparation of Isochroman-1-carbaldehyde (Precursor)
-
This step assumes the availability of isochroman-1-yl-methanol. The synthesis of the isochroman ring itself can be achieved via methods like the oxa-Pictet-Spengler reaction.[6]
-
To a stirred solution of isochroman-1-yl-methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude Isochroman-1-carbaldehyde, which can be used in the next step without further purification.
Step 2: Reductive Amination to Isochroman-1-ylmethyl-methyl-amine
-
Dissolve the crude Isochroman-1-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (~0.1 M) in a round-bottom flask.[7]
-
Add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.[1][8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution system is recommended, starting with a non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity with ethyl acetate. Given the basic nature of the amine product, adding a small amount of triethylamine (~1%) to the eluent system can prevent peak tailing and improve separation.
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Isochroman-1-ylmethyl-methyl-amine as a purified oil or solid.
Comprehensive Characterization
Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectra of isochroman and related N-methyl benzylamine derivatives.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[1] Spectra should be recorded in a deuterated solvent such as CDCl₃.[8]
Table 1: Predicted ¹H NMR Data for Isochroman-1-ylmethyl-methyl-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| Ar-H (4H) | 7.0 - 7.3 | Multiplet (m) | 4H | - | Aromatic protons of the isochroman ring system.[10] |
| O-CH-CH₂ (1H) | 4.8 - 5.0 | Triplet (t) or dd | 1H | ~5-7 | Benzylic, ethereal proton at C1, coupled to the adjacent CH₂ group. |
| O-CH₂-CH₂ (2H) | 3.8 - 4.2 | Multiplet (m) | 2H | - | Diastereotopic protons of the ether methylene group at C3. |
| Ar-CH₂-CH₂ (2H) | 2.8 - 3.0 | Multiplet (m) | 2H | - | Methylene protons at C4, adjacent to the aromatic ring. |
| CH-CH₂-N (2H) | 2.6 - 2.8 | Multiplet (m) | 2H | - | Methylene protons adjacent to the nitrogen. |
| N-H (1H) | 1.5 - 2.5 | Broad Singlet (br s) | 1H | - | Amine proton; position and shape are variable and depend on concentration and solvent. |
| N-CH₃ (3H) | 2.3 - 2.5 | Singlet (s) | 3H | - | N-methyl protons. |
Table 2: Predicted ¹³C NMR Data for Isochroman-1-ylmethyl-methyl-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Ar-C (Quaternary) | 132 - 135 | Quaternary aromatic carbons at the ring junction.[11] |
| Ar-C H (4C) | 125 - 129 | Protonated aromatic carbons.[11] |
| O-C H-CH₂ (C1) | 75 - 80 | Benzylic, ethereal carbon. |
| O-C H₂-CH₂ (C3) | 65 - 70 | Ethereal methylene carbon.[11] |
| CH-C H₂-N | 55 - 60 | Methylene carbon attached to nitrogen. |
| Ar-C H₂-CH₂ (C4) | 28 - 32 | Methylene carbon adjacent to the aromatic ring.[11] |
| N-C H₃ | 35 - 40 | N-methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[1]
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value/Fragment | Rationale |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Molecular Ion (M⁺) | m/z 177 | The parent ion peak (for EI) or [M+H]⁺ at m/z 178 (for ESI). |
| Base Peak | m/z 133 | Resulting from α-cleavage (homolytic cleavage) of the C1-C(H₂) bond, which is a stable fragmentation pathway for amines and ethers, yielding the stable isochroman-1-yl cation.[12] |
| Key Fragments | m/z 118 | Loss of the entire -CH₂NHCH₃ side chain, followed by rearrangement. |
| m/z 105, 91 | Common fragments from the breakdown of the isochroman ring structure.[13] |
| | m/z 44 | Fragment corresponding to [CH₂=NHCH₃]⁺ from α-cleavage. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[14] A thin film of the purified product would be analyzed.
Table 4: Predicted FTIR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |
|---|---|---|---|
| N-H (Secondary Amine) | Stretch | 3350 - 3310 | Weak to Medium, Sharp[15] |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium to Strong[16] |
| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretch | 1275 - 1200 | Strong[17] |
| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretch | 1075 - 1020 | Strong[17] |
| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 | Weak to Medium[15] |
| C=C (Aromatic) | Stretch | 1600 & 1475 | Medium, Sharp |
Conclusion
This guide outlines a robust and logical pathway for the synthesis and characterization of Isochroman-1-ylmethyl-methyl-amine. By employing a one-pot reductive amination strategy, the target compound can be synthesized efficiently. The subsequent comprehensive analytical workflow, combining NMR, MS, and FTIR spectroscopy, provides a self-validating system to rigorously confirm the chemical structure and purity of the final product. The predictive data supplied in this document serves as a benchmark for researchers undertaking the synthesis of this and other related isochroman derivatives, facilitating experimental design and data interpretation in the pursuit of novel chemical entities.
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